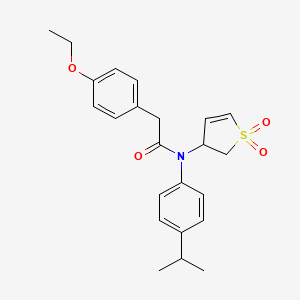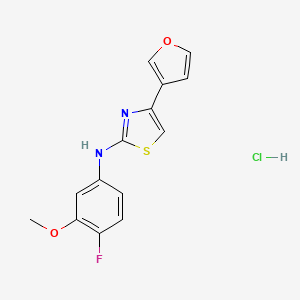![molecular formula C18H17N3O2S B2355435 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034374-70-2](/img/structure/B2355435.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. The compound is related to the thieno[2,3-d]pyrimidine class of compounds . Thieno[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, a series of novel small molecule inhibitors have been designed and synthesized based on a similar compound, which was identified using structure-based virtual screening in conjunction with an enzyme inhibition assay .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide and its derivatives have been explored in various studies. These compounds exhibit a wide range of chemical reactions due to their unique structure, making them valuable for further chemical modifications and applications in different fields of research. The synthesis methods often involve cyclization reactions, chlorination, and reactions with amines, highlighting the versatility of these compounds for chemical synthesis (Kostenko et al., 2008).
Anticancer Activity
A significant application of thieno[2,3-d]pyrimidine derivatives is their potential in anticancer research. Studies have focused on the design, synthesis, and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. One particular study revealed that certain derivatives show marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have also been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation in various tests. Their ability to merge different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances their bioactivity, making them potential candidates for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Catalytic Reactions and Green Chemistry
The application of thieno[2,3-d]pyrimidin-4(3H)-ones in catalytic reactions represents another area of interest. A green approach to their synthesis through a catalytic four-component reaction has been reported, highlighting the importance of step economy, reduced catalyst loading, and easy purification. This approach emphasizes the role of these compounds in promoting sustainable and environmentally friendly chemical processes (Shi et al., 2018).
properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-14-6-11-24-15(14)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNDQZNYPSXNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)


![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)



